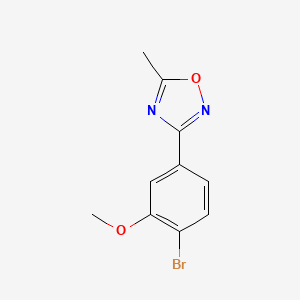

3-(4-Bromo-3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole

Description

3-(4-Bromo-3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-bromo-3-methoxyphenyl group and at position 5 with a methyl group. The 1,2,4-oxadiazole ring is a five-membered aromatic system with two nitrogen atoms and one oxygen atom, known for its stability and versatility in medicinal chemistry and materials science.

The compound’s synthesis likely follows established routes for oxadiazoles, such as cyclization of amidoximes or coupling reactions involving tetrazoles and carboxylic acids.

Properties

Molecular Formula |

C10H9BrN2O2 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

3-(4-bromo-3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C10H9BrN2O2/c1-6-12-10(13-15-6)7-3-4-8(11)9(5-7)14-2/h3-5H,1-2H3 |

InChI Key |

BDELHESVTHEWKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=C(C=C2)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-methoxybenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions with an appropriate solvent such as acetic acid or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxadiazole oxide.

Scientific Research Applications

3-(4-Bromo-3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole: Applications and Research

3-(4-Bromo-3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole is a member of the oxadiazole family, distinguished by a heterocyclic structure containing nitrogen atoms. The presence of bromine and methoxy groups bonded to the phenyl ring gives rise to chemical reactivity and potential biological activity.

Potential Applications

The applications of 3-(4-Bromo-3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole span various fields:

- Pharmaceutical Research:

- The oxadiazole moiety exhibits a range of biological activities.

- Research into interaction mechanisms with biological targets is crucial for understanding its pharmacological profile. Studies may focus on identifying potential therapeutic applications.

- Material Science:

- The compound may be used in the synthesis of advanced materials.

- It can serve as a building block for creating polymers or organic materials with specific properties.

- Agrochemicals:

- Oxadiazole derivatives have been explored for their potential as herbicides, insecticides, and fungicides.

- Its role in crop protection and agriculture is an area of interest.

- Chemical Synthesis:

- It is used as an intermediate in organic synthesis.

- It can be a precursor for creating more complex molecules with desired functionalities.

Structural Comparisons

Several compounds share structural similarities with 3-(4-Bromo-3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Bromo-phenyl)-1,2,4-oxadiazole | Lacks methoxy and methyl groups | Simpler structure |

| 5-Methyl-1,2,4-oxadiazole | No bromine substitution | Basic oxadiazole structure |

| 3-(4-Methoxyphenyl)-5-methyl-1,2,4-oxadiazole | Lacks bromine atom | Different halogenation |

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Comparisons

Substituent Position and Electronic Effects

- Bromine Position : The 4-bromo substitution in the target compound contrasts with 3-bromo in , altering steric and electronic profiles. The para position may enhance resonance effects, while meta substitution could influence steric interactions in biological targets.

- Methoxy vs.

Physical Properties

- Crystallography : 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole exhibits short Cl···O contacts (3.019 Å), influencing crystal packing and melting points. The target compound’s methoxy group may similarly affect intermolecular interactions.

Biological Activity

3-(4-Bromo-3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The unique structural features of this compound, including the presence of bromine and methoxy groups, contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : C10H9BrN2O2

- Molecular Weight : 269.09 g/mol

- CAS Number : 1231191-82-4

Biological Activities

The biological activity of 3-(4-Bromo-3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole has been investigated in various studies, revealing its potential in multiple therapeutic areas:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to 3-(4-Bromo-3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole can inhibit cancer cell proliferation across various types of cancer cell lines. For example:

- IC50 Values : The compound displayed IC50 values of 0.67 µM against PC-3 (prostate cancer), 0.80 µM against HCT-116 (colon cancer), and 0.87 µM against ACHN (renal cancer) cell lines .

| Cell Line | IC50 Value (µM) |

|---|---|

| PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 |

| ACHN (Renal) | 0.87 |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes and inhibit growth:

- Gram-positive and Gram-negative Bacteria : Studies indicate that oxadiazole derivatives exhibit activity against both types of bacteria, with varying efficacy depending on the specific substituents present .

The mechanisms through which 3-(4-Bromo-3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole exerts its biological effects include:

- Inhibition of Enzymes : The compound has been reported to inhibit key enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in drug discovery:

- Anticancer Screening : A study evaluated various oxadiazole derivatives for anticancer activity against a panel of cell lines. Compounds similar to 3-(4-Bromo-3-methoxyphenyl)-5-methyl-1,2,4-oxadiazole exhibited notable growth inhibition rates in melanoma and leukemia models .

- Antimicrobial Testing : In another study, a series of substituted oxadiazoles were tested against Mycobacterium tuberculosis strains, showing higher activity compared to standard treatments .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural components:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.